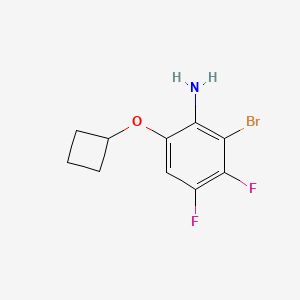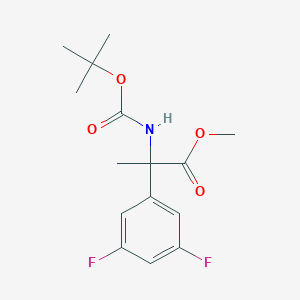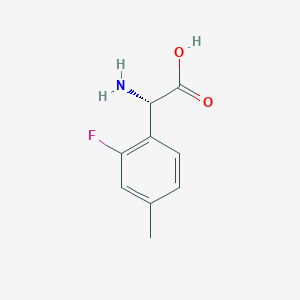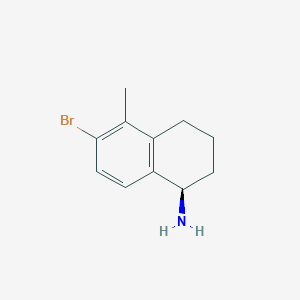![molecular formula C11H9ClO B13045449 6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045449.png)
6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one is a synthetic organic compound characterized by its unique spirocyclic structure. The compound features a cyclopropane ring fused to an indene moiety, with a chlorine atom attached to the spiro carbon. This structural motif is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one typically involves the following steps:
Formation of the Indene Moiety: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Spirocyclization: The cyclopropane ring is introduced via a spirocyclization reaction, often using a cyclopropanation reagent such as diazomethane or a Simmons-Smith reagent.
Industrial Production Methods
In an industrial setting, the production of 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups present in the molecule.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may make it a candidate for studying biological interactions and mechanisms.
Medicine: Potential pharmaceutical applications could include the development of new drugs or therapeutic agents.
Industry: The compound may find use in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism by which 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,2’-inden]-1’(3’H)-one: Lacks the chlorine atom, which may affect its reactivity and applications.
6’-Bromospiro[cyclopropane-1,2’-inden]-1’(3’H)-one: Similar structure with a bromine atom instead of chlorine, potentially leading to different chemical properties.
Spiro[cyclopropane-1,2’-inden]-1’(3’H)-one derivatives: Various derivatives with different substituents can be compared to highlight the unique properties of the chlorine-containing compound.
Uniqueness
The presence of the chlorine atom in 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one may impart unique reactivity and properties compared to its analogs
Propriétés
Formule moléculaire |
C11H9ClO |
|---|---|
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
6-chlorospiro[3H-indene-2,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C11H9ClO/c12-8-2-1-7-6-11(3-4-11)10(13)9(7)5-8/h1-2,5H,3-4,6H2 |
Clé InChI |
PVMUFBPMEQYXJD-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC3=C(C2=O)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl](/img/structure/B13045370.png)
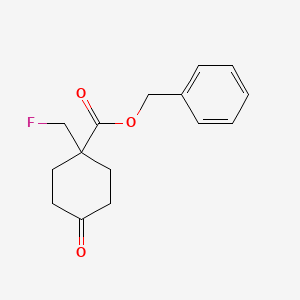
![5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B13045374.png)
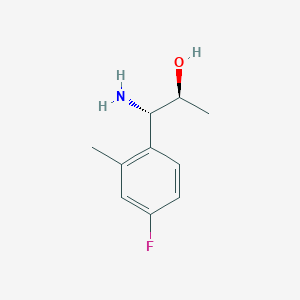

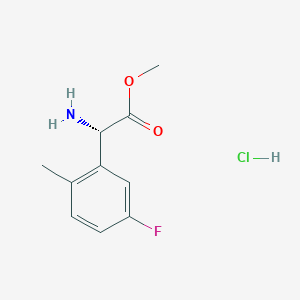
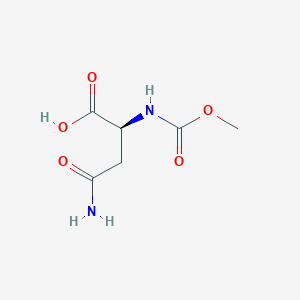
![Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate](/img/structure/B13045405.png)
